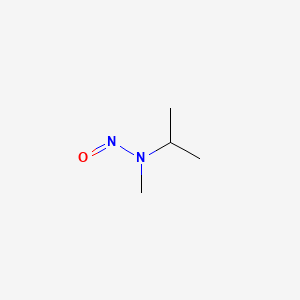

N-Methyl-N-nitroso-2-propanamine

説明

N-ニトロソメチルイソプロピルアミンは、N-ニトロソアミンファミリーに属し、その強力な発がん性で知られています。 この化合物は分子式C4H10N2Oを持ち、主に実験動物における腫瘍形成を誘発する能力から研究環境で使用されています .

2. 製法

合成経路と反応条件: N-ニトロソメチルイソプロピルアミンは、2級アミンのニトロソ化によって合成できます。 実際的な方法の1つは、[NO+·Crown·H(NO3)2-]錯体を用いて、温和で均一な条件下でニトロソニウムイオン(NO+)の供給源として利用することです . この方法は効率的であり、容易な調製と取り扱いを可能にします。

工業生産方法: N-ニトロソメチルイソプロピルアミンの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、酸の存在下で亜硝酸ナトリウムなどのニトロソ化剤を用いて、2級アミンをニトロソ化することです。 この方法はスケーラブルであり、より大きな生産量に適応できます。

準備方法

Synthetic Routes and Reaction Conditions: N-Nitrosomethylisopropylamine can be synthesized through the nitrosation of secondary amines. One practical method involves using the [NO+·Crown·H(NO3)2-] complex, which acts as a source of nitrosonium ions (NO+) under mild and homogeneous conditions . This method is efficient and allows for easy preparation and handling.

Industrial Production Methods: While specific industrial production methods for N-Nitrosomethylisopropylamine are not widely documented, the general approach involves the nitrosation of secondary amines using nitrosating agents such as sodium nitrite in the presence of an acid. This method is scalable and can be adapted for larger production volumes.

化学反応の分析

Thermal Decomposition

At elevated temperatures (>100°C), N-Methyl-N-nitroso-2-propanamine undergoes decomposition to release nitric oxide (NO) and form N-methyl-2-propanamine :

This reaction is accelerated in polar solvents and under inert atmospheres .

Acid-Catalyzed Denitrosation

In acidic environments (pH < 3), the compound decomposes via protonation of the nitroso group, leading to denitrosation and regeneration of the parent amine :

Stability in Different pH Conditions

| pH | Stability | Half-Life |

|---|---|---|

| 1–3 | Unstable (rapid decay) | <24 hours |

| 7–9 | Stable | >14 days |

Photolytic Degradation

Exposure to UV light (λ = 254–365 nm) induces cleavage of the N–N bond, generating free radicals and secondary products such as aldehydes and ketones :

Photodegradation rates depend on solvent polarity and oxygen presence, with complete decomposition observed within 6–8 hours under UV-C light .

Reactivity with Nucleophiles

The nitroso group participates in nucleophilic substitution reactions. For example, in alkaline media, hydroxyl ions attack the electrophilic nitroso nitrogen, forming hydroxylamine derivatives:

Biological Alkylation

This compound acts as a DNA alkylating agent, transferring methyl groups to guanine bases via metabolic activation (e.g., cytochrome P450 enzymes) . This reactivity underpins its classification as a Group 2A carcinogen (probable human carcinogen) .

Comparative Reactivity of Nitrosamines

| Nitrosamine | Thermal Stability | Photolytic Sensitivity | Acid Sensitivity |

|---|---|---|---|

| This compound | Moderate | High | High |

| N-Nitrosodimethylamine (NDMA) | Low | Moderate | Moderate |

| N-Nitrosodiethanolamine | High | Low | Low |

科学的研究の応用

Carcinogenicity Studies

NMNPA serves as a model compound for investigating the mechanisms of chemical carcinogenesis. Research indicates that exposure to NMNPA correlates with increased cancer incidence in animal models, reinforcing its classification as a weak rodent carcinogen .

Case Study: Tumor Induction in Rodents

In various studies, NMNPA has been administered to rodents to observe tumor development. For instance, it was noted that NMNPA led to tumors in specific organs such as the nasal cavity and bladder, similar to other known nitrosamines . This underscores its utility in understanding how nitrosamines can induce malignancies.

Toxicology Research

NMNPA is utilized in toxicological assessments to evaluate the risks associated with nitrosamines. Its reactivity and potential to form DNA adducts make it an important subject for studying genotoxic effects.

Genotoxicity Assessment

Studies have demonstrated that NMNPA can alkylate DNA, leading to mutations. The compound's ability to form DNA adducts has been confirmed through in vivo experiments, indicating its potential role in mutagenesis . This property is critical for understanding the broader implications of nitrosamines in pharmaceutical impurities and environmental exposures.

Analytical Chemistry

In analytical chemistry, NMNPA has been used as a reference standard for the detection and quantification of nitrosamines in various products, including pharmaceuticals. Its presence has raised concerns following incidents involving contaminated medications.

Method Development for Detection

The FDA has developed methods for analyzing nitrosamine impurities like NMNPA in drug products. For example, a gas chromatography-mass spectrometry (GC-MS) method was validated to detect NMNPA at trace levels, providing regulatory bodies with tools for monitoring pharmaceutical safety .

Environmental Monitoring

Given its carcinogenic nature, NMNPA is also relevant in environmental studies where nitrosamines may form through reactions between nitrites and amines present in various ecosystems. Monitoring these compounds helps assess their impact on public health.

Synthesis and Stability Studies

The synthesis of NMNPA involves careful control of reaction conditions to maximize yield while ensuring safety due to its toxic properties. Studies have explored various synthetic pathways and the stability of NMNPA under different conditions .

Data Tables

作用機序

N-ニトロソメチルイソプロピルアミンの発がん性は、主にα炭素水酸化による代謝活性化によって促進されます。 このプロセスにより、DNAをアルキル化し、突然変異や癌を引き起こす可能性のある反応性中間体が生成されます . この化合物は、その生体内活性化とそれに続くDNA損傷に重要な役割を果たすシトクロムP450酵素によって代謝されます。

6.

生物活性

N-Methyl-N-nitroso-2-propanamine (NMNPA) is a member of the nitrosamine family, which has garnered attention due to its potential biological activities, particularly its carcinogenic properties. This article reviews the synthesis, biological mechanisms, mutagenicity, and associated health risks of NMNPA, drawing on diverse sources to provide a comprehensive overview.

NMNPA is synthesized through the reaction of secondary amines with nitrosating agents, typically under controlled pH and temperature conditions to optimize yield and stability. Its molecular formula is CHNO, and it features a nitroso group attached to a propanamine structure. The compound is not naturally occurring but is produced in laboratory settings for research purposes .

Formation of Reactive Species

Upon exposure to biological environments, NMNPA can generate reactive nitrogen species (RNS). These species interact with cellular components, leading to oxidative stress and potential cellular damage. The mechanism by which NMNPA exerts its effects involves several steps:

- Metabolic Activation : NMNPA undergoes metabolic activation primarily via cytochrome P450 enzymes.

- DNA Interaction : It forms DNA adducts that can lead to mutations.

- Genotoxicity : The compound has been shown to induce mutations in bacterial assays, confirming its potential as a mutagen .

Carcinogenic Potential

Studies have indicated that NMNPA exhibits significant carcinogenic potential in animal models. It has been classified as a weak rodent carcinogen, with evidence suggesting that exposure correlates with increased incidence rates of various cancers, including tumors in the nasal cavity, liver, and bladder . The following table summarizes key findings from relevant studies:

| Study | Model Organism | Route of Exposure | Observed Tumors |

|---|---|---|---|

| Lijinsky et al., 1981 | Fischer 344 Rats | Gavage | Nasal cavity, liver |

| OEHHA Report | Various Rodents | Inhalation/Gavage | Bladder, esophagus |

| OECD Aligned Ames Test | Bacterial Strains | In vitro | Mutations observed |

Mutagenicity Studies

The mutagenicity of NMNPA has been evaluated using the Ames test, which assesses the ability of compounds to induce mutations in bacteria. Recent findings indicate that NMNPA is mutagenic under specific conditions that enhance the sensitivity of the assay. Historical data showed inconsistencies in the correlation between Ames test results and rodent carcinogenicity outcomes; however, recent studies have confirmed NMNPA's mutagenic properties when tested under optimized conditions .

Case Studies and Regulatory Implications

The presence of nitrosamines like NMNPA in pharmaceutical products has raised significant regulatory concerns. Following the detection of various nitrosamines in medications such as sartans, regulatory bodies have implemented stringent measures to monitor and limit their presence due to their potential health risks. The FDA and EMA have issued guidelines for acceptable limits of nitrosamines in drug formulations .

特性

IUPAC Name |

N-methyl-N-propan-2-ylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-4(2)6(3)5-7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDYNYCCEGQPTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952834 | |

| Record name | N-Methyl-N-propan-2-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30533-08-5 | |

| Record name | 2-Propanamine, N-methyl-N-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030533085 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-N-propan-2-ylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。